4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a methoxyphenyl group, and a chlorobenzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through halogenation reactions involving pyridine derivatives . The subsequent steps involve the formation of the formamido and imino groups, followed by the coupling with the methoxyphenyl and chlorobenzoate moieties under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The formamido and imino groups may also play a role in binding to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-3-ylcarbamic acid tert-butyl ester: This compound shares the bromopyridine moiety but differs in its ester and carbamate groups.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound features a similar bromopyridine structure but includes a thiourea and pyrimidine ring.
Uniqueness
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for further exploration .
Properties
Molecular Formula |
C21H15BrClN3O4 |
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Molecular Weight |
488.7 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15BrClN3O4/c1-29-19-8-13(10-25-26-20(27)14-9-15(22)12-24-11-14)6-7-18(19)30-21(28)16-4-2-3-5-17(16)23/h2-12H,1H3,(H,26,27)/b25-10+ |
InChI Key |
UJJUHPOIPMTETD-KIBLKLHPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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